N-Cyclopropyl-4-nitrobenzylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4-nitrobenzylamine typically involves the reaction of cyclopropylamine with 4-nitrobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-4-nitrobenzylamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, methanol as a solvent.
Substitution: Sodium hydroxide or potassium carbonate as bases, various nucleophiles depending on the desired substitution.
Major Products Formed
Reduction: N-Cyclopropyl-4-aminobenzylamine.
Substitution: Products vary depending on the nucleophile used in the reaction.
Scientific Research Applications
N-Cyclopropyl-4-nitrobenzylamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used to modify graphite powder and multiwalled carbon nanotubes, enhancing their properties for advanced material applications.
Heterocyclization Reactions: It is involved in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-nitrobenzylamine: An important intermediate in organic synthesis, widely used in medicine, pesticides, and chemical fields.
4-Nitrobenzylamine: Used in the modification of materials like graphite powder and multiwalled carbon nanotubes.
Uniqueness
N-Cyclopropyl-4-nitrobenzylamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-5-1-8(2-6-10)7-11-9-3-4-9/h1-2,5-6,9,11H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXSRARKJWZIOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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